molecular formula C29H28N2O4S2 B15078675 N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide CAS No. 303059-34-9

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B15078675
CAS No.: 303059-34-9
M. Wt: 532.7 g/mol
InChI Key: DPHJGRDVXCSBPJ-UHFFFAOYSA-N
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Description

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide ( 303059-40-7) is a high-purity chemical compound for research and development purposes. This fluorene-based disulfonamide has a molecular formula of C29H26N2O5S2 and a molecular weight of 546.66 . Fluorene derivatives are of significant interest in materials science and biochemistry. Related sulfonamide and fluorene-based structures are utilized in developing molecular probes and biosensors, including applications in Fluorescence Resonance Energy Transfer (FRET) techniques . FRET is a powerful tool used to study molecular interactions, biomaterial cell interfaces, and drug delivery systems, allowing researchers to probe distances and interactions at the molecular level . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

303059-34-9

Molecular Formula

C29H28N2O4S2

Molecular Weight

532.7 g/mol

IUPAC Name

2-N,7-N-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

InChI

InChI=1S/C29H28N2O4S2/c1-18-7-5-9-28(20(18)3)30-36(32,33)24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)37(34,35)31-29-10-6-8-19(2)21(29)4/h5-14,16-17,30-31H,15H2,1-4H3

InChI Key

DPHJGRDVXCSBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=CC=CC(=C5C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The preparation of N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide follows a two-stage pathway:

  • Synthesis of 9H-Fluorene-2,7-Disulfonyl Chloride
  • Amination with 2,3-Dimethylaniline

Each stage involves distinct chemical transformations, as outlined below.

Synthesis of 9H-Fluorene-2,7-Disulfonyl Chloride

This intermediate serves as the foundational precursor for the target compound.

Sulfonation of Fluorene

Fluorene undergoes electrophilic aromatic sulfonation at the 2- and 7-positions using fuming sulfuric acid (oleum) as the sulfonating agent. The reaction proceeds under rigorously anhydrous conditions to prevent hydrolysis of the sulfonic acid groups.

Reaction Conditions:

  • Temperature: 80–100°C
  • Duration: 6–8 hours
  • Solvent: None (neat reaction)

The product, 9H-fluorene-2,7-disulfonic acid, is isolated via precipitation in ice-cold water and purified through recrystallization from aqueous ethanol.

Chlorination to Disulfonyl Chloride

The sulfonic acid groups are converted to sulfonyl chlorides using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Thionyl chloride is preferred due to its gaseous byproducts, which simplify purification.

Reaction Conditions:

  • Reagent: Excess SOCl₂ (5–6 equivalents)
  • Catalyst: Dimethylformamide (DMF, 0.1–0.5 mol%)
  • Temperature: Reflux (70–80°C)
  • Duration: 4–6 hours

The crude 9H-fluorene-2,7-disulfonyl chloride is purified via vacuum distillation or column chromatography.

Amination with 2,3-Dimethylaniline

The final step involves nucleophilic substitution of the sulfonyl chloride groups with 2,3-dimethylaniline.

Reaction Scheme:
$$
\text{9H-Fluorene-2,7-disulfonyl chloride} + 2 \text{2,3-Dimethylaniline} \xrightarrow{\text{Base}} \text{this compound} + 2 \text{HCl}
$$

Optimized Parameters:

Parameter Value
Solvent Dichloromethane or THF
Base Pyridine or Triethylamine
Molar Ratio (Aniline) 2.2:1 (per sulfonyl chloride)
Temperature 0–5°C (initial), then 25°C
Reaction Time 12–18 hours

The base neutralizes HCl, driving the reaction to completion. Post-reaction, the product is extracted, washed with dilute HCl to remove excess aniline, and recrystallized from ethanol/water.

Critical Optimization Strategies

Temperature Control in Sulfonation

Elevated temperatures (>100°C) during sulfonation risk polysubstitution and decomposition. Kinetic studies demonstrate that maintaining temperatures below 100°C ensures >85% regioselectivity for the 2,7-positions.

Solvent Selection for Amination

Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity of 2,3-dimethylaniline, improving reaction rates compared to non-polar solvents.

Comparative Solvent Efficiency:

Solvent Yield (%) Purity (%)
Dichloromethane 78 92
THF 85 95
Toluene 65 88

Data adapted from analogous sulfonamide syntheses.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, fluorene-H), 7.45 (s, 2H, fluorene-H), 7.12–7.08 (m, 4H, aryl-H), 6.95 (d, J=7.6 Hz, 4H, aryl-H), 2.31 (s, 12H, CH₃).
  • FT-IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) confirms >98% purity when using THF as the reaction solvent.

Challenges and Mitigation

Hydrolysis of Sulfonyl Chloride

Exposure to moisture converts sulfonyl chloride intermediates to sulfonic acids, reducing amination yields. This is mitigated by:

  • Conducting reactions under inert atmosphere (N₂/Ar)
  • Using molecular sieves to scavenge trace water

Byproduct Formation

Oversubstitution (e.g., trisulfonation) is minimized by:

  • Controlled addition of sulfonating agent
  • Real-time monitoring via TLC

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonamide functionalities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the sulfonamide moieties.

Scientific Research Applications

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound’s unique properties could be exploited in materials science, such as in the development of advanced polymers or electronic materials.

Mechanism of Action

The mechanism of action of N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Positional Isomers: 2,4-Dimethylphenyl Substituent

Compound : N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide (CAS 303059-33-8)

  • Molecular Formula : C29H28N2O4S2 (same as target compound)
  • Key Difference : Methyl groups at 2,4-positions on phenyl rings instead of 2,3-positions.
  • Safety protocols for handling this isomer emphasize avoiding heat and moisture .

Ferroptosis-Inducing Analogs: FIN56

Compound: N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (FIN56, CAS 1083162-61-1)

  • Molecular Formula : C25H31N3O5S2 (MW: 517.66 g/mol) .
  • Key Differences: Substituents: Cyclohexyl groups instead of dimethylphenyl; hydroxyimino group at position 7. Function: Potent ferroptosis inducer via GPX4 degradation and lipid ROS generation .

9-Oxo Derivatives

Compound : N(2),N(7)-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide

  • Key Difference : 9-Oxo group replaces the hydrogen at position 8.
  • Such derivatives are often explored for enhanced bioactivity in cancer therapeutics .

Chlorinated Analogs

Compound : N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide

  • Molecular Formula : C25H20Cl2N2O4S2 (MW: 571.5 g/mol).
  • Key Differences : Chlorine atoms instead of methyl groups on phenyl rings.
  • Implications : Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets. However, safety data highlight environmental toxicity (H410: toxic to aquatic life) .

Alkyl and Hydrazone Derivatives

Compound: N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide

  • Molecular Formula : C39H56N4O4S2 (MW: 709.02 g/mol) .
  • Key Differences: Didecyl chains and phenylhydrazono group at position 9.
  • Implications : Long alkyl chains may improve membrane permeability but reduce specificity. Primarily used in material science due to bulkier structure .

Key Research Findings

  • β-Lactamase Inhibition : The target compound outperforms simpler sulfonamides (e.g., N-(2,3-dimethylphenyl)benzenesulfonamide) due to its fluorene backbone, which provides rigidity and enhanced binding .
  • Ferroptosis vs. Enzyme Inhibition: FIN56’s hydroxyimino group and cyclohexyl substituents prioritize ferroptosis induction, while the target compound’s dimethylphenyl groups favor β-lactamase interactions .
  • Safety Profiles : Chlorinated analogs exhibit higher environmental toxicity (H410), whereas dimethylphenyl derivatives require stringent storage (dry, cool conditions) .

Biological Activity

N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

  • Molecular Formula : C29H28N2O4S2
  • Molecular Weight : 504.62 g/mol
  • CAS Number : 303059-40-7

The compound features a fluorene backbone with two sulfonamide groups and two 2,3-dimethylphenyl substituents, which may influence its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell growth and survival. Specifically:

  • Inhibition of the PI3K/Akt Pathway : This pathway is crucial for cell survival; inhibition leads to increased apoptosis in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : The compound appears to elevate ROS levels, contributing to oxidative stress and subsequent cell death .

Case Studies

  • Breast Cancer Model : In a recent study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1060
    1530
    2010
  • Colorectal Cancer Study : Another study highlighted the efficacy of the compound against colorectal cancer cells (HT-29), demonstrating similar apoptotic effects and significant inhibition of tumor growth in xenograft models .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that this compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully elucidate its safety profile and any potential side effects.

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